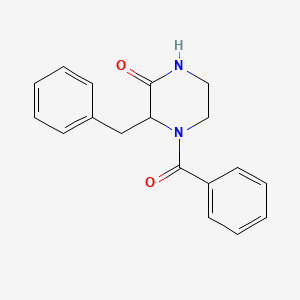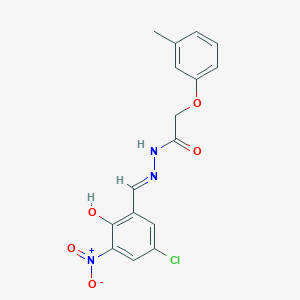
4-benzoyl-3-benzyl-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-3-benzyl-2-piperazinone, also known as BBP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities. BBP belongs to the class of piperazinone derivatives, which have been extensively studied for their therapeutic properties.
作用機序
The exact mechanism of action of 4-benzoyl-3-benzyl-2-piperazinone is not fully understood. However, it is believed that this compound exerts its pharmacological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For example, this compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This compound has also been found to activate the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound has also been found to increase the expression of glucose transporter 4 (GLUT4) in adipocytes, leading to increased glucose uptake. In addition, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in neuronal cells, leading to neuroprotection.
実験室実験の利点と制限
4-benzoyl-3-benzyl-2-piperazinone has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound is also relatively cheap compared to other compounds with similar pharmacological activities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous solutions. This compound also has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the study of 4-benzoyl-3-benzyl-2-piperazinone. One direction is the development of this compound derivatives with improved pharmacological activities and better bioavailability. Another direction is the study of the molecular targets of this compound to better understand its mechanism of action. Additionally, the study of this compound in combination with other compounds or therapies may lead to synergistic effects. Finally, the study of this compound in animal models and clinical trials may lead to the development of novel therapies for various diseases.
合成法
4-benzoyl-3-benzyl-2-piperazinone can be synthesized by the reaction of benzoyl chloride with benzylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and yields this compound as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
4-benzoyl-3-benzyl-2-piperazinone has been studied for its potential therapeutic activities in various diseases such as cancer, diabetes, and neurological disorders. Several studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been found to have anti-diabetic activity by regulating glucose metabolism and insulin secretion. In addition, this compound has been studied for its neuroprotective activity in Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-benzoyl-3-benzylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-16(13-14-7-3-1-4-8-14)20(12-11-19-17)18(22)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXBQUQFECJYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)
![2-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6131611.png)
![3-(3,4-dimethoxyphenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6131616.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B6131652.png)
![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131657.png)
![4-tert-butyl-N'-[1-(2,5-dihydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6131659.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)
![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6131668.png)
![1-cyclopentyl-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6131676.png)
![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)

